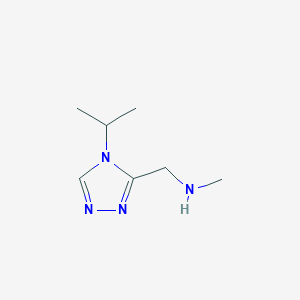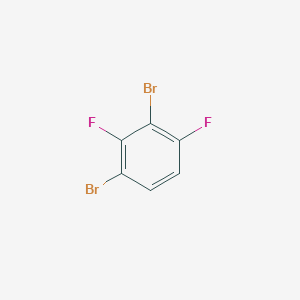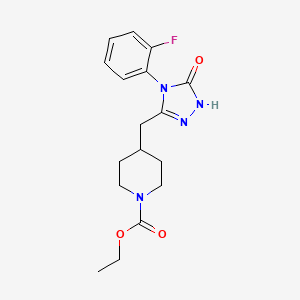![molecular formula C14H13F3N2O2S B2587428 [1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate CAS No. 318239-55-3](/img/structure/B2587428.png)
[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate” is a synthetic organic compound that belongs to the pyrazolylacetate group. It has a CAS Number of 318239-55-3 and a molecular weight of 330.33 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H13F3N2O2S/c1-9(20)21-8-11-12(14(15,16)17)18-19(2)13(11)22-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a liquid . Its molecular formula isC14H13F3N2O2S , and it has a molecular weight of 330.33 .
Applications De Recherche Scientifique
Synthesis and Crystal Structure
One of the studies focused on the synthesis and crystal structure of novel pyrazole derivatives, including the compound of interest. These compounds were synthesized through a series of reactions, starting with 1-aryl-1H-pyrazol-3-ols. The crystal structure of one such derivative was determined by single-crystal X-ray diffraction analysis. Preliminary bioassay indicated moderate fungicidal activity against Rhizoctonia solani, suggesting potential agricultural applications (Liu et al., 2014).
Anticancer and Anti-HCV Agents
Another study synthesized a series of celecoxib derivatives, including pyrazole-related compounds, to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed promising results, with specific derivatives demonstrating significant activity against human tumor cell lines and HCV NS5B RdRp, indicating their potential therapeutic applications (Küçükgüzel et al., 2013).
Herbicidal Activity
A related study synthesized phenyl and benzoxazin-5-yl pyrazole derivatives to find novel Protox inhibitors, showing that some compounds exhibited high bioactivity as herbicides. Specifically, certain derivatives showed over 90% inhibiting rate against weeds, even at low dosages, suggesting a potential application in agriculture (Zhou et al., 2010).
Multicomponent Synthesis
Research into multicomponent reactions led to the fast and efficient formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, demonstrating a novel, environmentally friendly approach to synthesizing compounds that could have applications in treating human inflammatory diseases and other biomedical uses (Elinson et al., 2014).
Synthesis of Pyrazolo[4,3-c]pyridines
Another study used methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal as a new building block for constructing pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, highlighting the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures with potential pharmacological activities (Prezent et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9(20)21-8-11-12(14(15,16)17)18-19(2)13(11)22-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIQINNANNSXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587346.png)
![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2587348.png)
![2-Methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)

![N-[3-[4-(4-Hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2587351.png)
![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)




![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)

